5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
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Overview
Description
5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with methoxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 2-methoxy-5-nitrophenol, which is formed by the irradiation of 2-chloro-4-nitroanisole in aqueous NaOH at 25°C . This intermediate is then subjected to further reactions to introduce the chromen-2-one core and the dimethyl substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The chromen-2-one core may also play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: A precursor in the synthesis of the target compound.
(2-Methoxy-5-nitrophenyl)methanol: Another related compound with similar structural features.
Uniqueness
5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17NO6 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
5-[(2-methoxy-5-nitrophenyl)methoxy]-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C19H17NO6/c1-11-6-16(19-12(2)8-18(21)26-17(19)7-11)25-10-13-9-14(20(22)23)4-5-15(13)24-3/h4-9H,10H2,1-3H3 |
InChI Key |
MXPTZTOJGPHINX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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